Carbobenzyloxy-L-leucyl-L-serinamide
Description
Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4) is a synthetic dipeptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the N-terminal leucine residue and an amide group at the C-terminal serine . The Cbz group, a widely used protecting moiety in peptide synthesis, prevents undesired side reactions during coupling steps, while the serinamide terminus enhances stability compared to carboxylic acid derivatives . This compound is primarily utilized in research settings as a building block for peptide synthesis, particularly in solid-phase methodologies .
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(2)8-13(16(23)19-14(9-21)15(18)22)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVTJPKTFMBSG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- Substrates : Protected L-leucine ester (e.g., benzyloxycarbonyl-L-leucine methyl ester) and L-serinamide.
- Catalyst : Calcium nitride (Ca₃N₂).
- Solvent : Ethanol (minimal, for wet milling).
- Equipment : Planetary ball mill (stainless steel jars, 500 rpm).
- Reaction Time : 90 minutes at room temperature.
Procedure
- Milling : Combine the leucine ester (1 eq), L-serinamide (1.2 eq), and Ca₃N₂ (1.5 eq) in a ball mill.
- Reaction : Mechanochemical activation induces amide bond formation without external heating.
- Purification : Solid-phase extraction via hydrophobic frit or simple filtration.
Yield and Efficiency
| Parameter | Value |
|---|---|
| Yield | 85–91% |
| Purity (HPLC) | >95% |
| Reaction Scale | 1–10 mmol |
- Eliminates toxic solvents (e.g., DMF, THF).
- 90-minute reaction vs. 24 hours in solution phase.
- Avoids epimerization due to mild conditions.
Traditional Solution-Phase Coupling
Reagents and Conditions
- Protection : Carbobenzyloxy (Cbz) group introduced via Carbobenzoxy Chloride (Cbz-Cl) in NaOH (pH 9).
- Coupling Agent : Isobutyl chloroformate or DCC (N,N'-dicyclohexylcarbodiimide).
- Solvent : Ethyl acetate or dichloromethane.
- Temperature : 15–25°C (maintained via brine ice cooling).
Procedure
- Protection :
- Activation :
- Coupling :
- Add L-serinamide to the activated leucine derivative.
- Purification :
Yield and Efficiency
| Parameter | Value |
|---|---|
| Yield (Cbz step) | 74–99% |
| Overall Yield | 60–70% |
| Chiral Purity | >99% ee |
Optimized Protection-Deprotection Strategy
Reagents and Conditions
- Temporary Protection : tert-Butyl groups for serine hydroxyl.
- Coupling : Tetrabutylammonium bromide (phase-transfer catalyst) with dimethyl sulfate for O-methylation.
- Solvent : Dichloromethane.
- Temperature : Room temperature.
Procedure
- Protection :
- Introduce Cbz to L-leucine and tert-butyl to L-serine hydroxyl.
- Coupling :
- Use isobutyl chloroformate to activate Cbz-L-leucine, then couple with tert-butyl-L-serinamide.
- Deprotection :
- Remove tert-butyl group with trifluoroacetic acid (TFA).
- Final Purification :
Yield and Efficiency
| Parameter | Value |
|---|---|
| Coupling Yield | 80–85% |
| Final Purity (HPLC) | >99.4% |
| Chiral Integrity | >99.7% ee |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Mechanochemical | 85–91 | 90 min | Minimal | Moderate |
| Solution-Phase | 60–70 | 24–48 h | High | High |
| Protection-Deprot. | 80–85 | 12–24 h | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: Carbobenzyloxy-L-leucyl-L-serinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents used.
Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include the deprotected amino acids, oxidized or reduced derivatives, and substituted compounds .
Scientific Research Applications
Therapeutic Applications
Peptide Therapeutics:
Carbobenzyloxy-L-leucyl-L-serinamide serves as a building block for peptide synthesis, particularly in the development of peptide therapeutics. Its structure allows it to be incorporated into larger peptide sequences that can target specific biological pathways. For instance, it may be conjugated with peptide vectors to enhance the delivery of therapeutic agents across biological barriers such as the blood-brain barrier (BBB) .
Metabolic Disorders:
The compound has potential applications in treating metabolic disorders. When conjugated with specific peptide therapeutics, it can facilitate the transport of drugs that regulate glycemia and manage conditions like diabetes and obesity. This is achieved by improving the pharmacokinetics and stability of the therapeutic agents .
Cancer Treatment:
Research indicates that carbobenzyloxy derivatives can be utilized in cancer therapy. The compound can be part of conjugates designed to deliver cytotoxic agents selectively to tumor cells, thereby minimizing side effects associated with conventional chemotherapy .
Drug Delivery Systems
Enhanced Delivery Mechanisms:
this compound can be integrated into drug delivery systems that utilize carbohydrate-based polymers or other carriers to improve solubility and bioavailability of therapeutic peptides. These systems are particularly advantageous for proteins that exhibit low stability or high immunogenicity when administered alone .
Polymer Conjugates:
The compound can also be used to create polymer-drug conjugates that enhance the pharmacological properties of drugs through mechanisms such as slow release and targeted delivery. This approach is beneficial for managing chronic diseases where sustained drug levels are required .
Biochemical Research
Substrate for Enzyme Studies:
In biochemical research, this compound can serve as a substrate for studying enzyme activity, particularly those involved in peptide bond hydrolysis. Understanding how enzymes interact with this compound can provide insights into their catalytic mechanisms and substrate specificity .
Synthesis of Peptide Libraries:
The compound is useful in synthesizing peptide libraries for screening potential drug candidates. By modifying the amino acid sequences with carbobenzyloxy derivatives, researchers can explore a wide range of biological activities and identify promising leads for further development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-leucyl-L-serinamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: It can act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulating Pathways: It influences biochemical pathways by interacting with key proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Key Structural Features :
- Cbz-protected leucine: Ensures selective deprotection under mild acidic conditions (e.g., hydrogenolysis).
- Serinamide : The amide group replaces the typical carboxylic acid, reducing susceptibility to hydrolysis and enabling specific reactivity in elongation steps.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Carbobenzyloxy-L-leucyl-L-serinamide with structurally related Cbz-protected amino acids and dipeptides:
*Molecular weight calculated based on component residues (Cbz-Leu: C₁₄H₁₉NO₃, Serinamide: C₃H₆N₂O₂).
Key Observations :
Molecular Complexity: this compound has a higher molecular weight (~363.4 g/mol) compared to single Cbz-protected amino acids (e.g., Z-Ser-OH: 239.22 g/mol) due to its dipeptide structure .
Thermal Stability: Melting points for dipeptides like this compound are generally higher than single amino acids owing to increased hydrogen bonding. However, experimental data for this compound is lacking .
Functional Groups : The serinamide terminus distinguishes it from Cbz-protected carboxylic acids (e.g., Z-Ser-OH), enhancing stability but limiting direct use in carboxyl-activation strategies .
Research Findings and Trends
Protection Strategies: Cbz groups remain popular due to their ease of removal via hydrogenolysis or mild acids, though they are less orthogonal to modern photolabile groups .
Safety Profile: While Carbobenzyloxy-L-serine (Z-Ser-OH) is classified as non-hazardous , safety data for this compound is unspecified. Similar Cbz-protected compounds generally require standard laboratory handling protocols.
Biological Activity
Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-L-Leu-L-Ser-NH2) is a synthetic peptide derivative that has garnered interest for its diverse biological activities. This article aims to provide a comprehensive overview of its biological functions, mechanisms of action, and potential applications in research and medicine.
Chemical Structure:
this compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group of L-leucine and L-serine. This modification is crucial for its stability and reactivity during peptide synthesis.
Synthesis Overview:
The synthesis of Cbz-L-Leu-L-Ser-NH2 typically involves:
- Protection of Amino Groups: The amino groups of L-leucine and L-serine are protected with the Cbz group.
- Coupling Reaction: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) under basic conditions.
- Deprotection: The final product is obtained by removing the protecting groups under acidic conditions, yielding the active peptide.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction: It can function as both a substrate and an inhibitor for various enzymes, influencing their catalytic activity. This dual role allows it to modulate enzymatic pathways effectively.
- Biochemical Pathway Modulation: The compound interacts with key proteins involved in metabolic pathways, thereby affecting cellular processes such as protein synthesis and degradation.
Enzyme Substrate and Inhibition
Research indicates that Cbz-L-Leu-L-Ser-NH2 can act as a substrate for peptidases, facilitating peptide bond cleavage. Its inhibitory effects on certain enzymes have been studied extensively, highlighting its potential in regulating enzyme activity critical for various physiological processes .
Therapeutic Applications
- Drug Delivery Systems: Due to its ability to cross cellular membranes, Cbz-L-Leu-L-Ser-NH2 is being explored as a carrier for drug delivery systems, particularly in targeting specific tissues or organs .
- Cancer Research: Studies have shown that this compound may play a role in cancer therapeutics by modulating pathways associated with tumor growth and metastasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of Cbz-L-Leu-L-Ser-NH2, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Carbobenzyloxy-L-leucyl-L-leucine benzyl ester | Similar structure but different amino acid sequence | Less effective as an enzyme inhibitor |
| Carbobenzyloxy-L-leucyl-L-serine methyl ester | Methyl ester alters solubility and reactivity | Reduced interaction with certain enzymes |
| Carbobenzyloxy-L-leucyl-L-leucyl-L-leucinal | Contains a proteasome inhibitor | More potent in cancer cell apoptosis |
Case Studies
Case Study 1: Enzyme Interaction Dynamics
A study evaluated the interaction between Cbz-L-Leu-L-Ser-NH2 and leucine aminopeptidase (LAP). The results demonstrated that the compound significantly inhibited LAP activity, suggesting its potential use in therapeutic strategies targeting LAP-related diseases .
Case Study 2: Drug Delivery Mechanism
In a recent investigation, Cbz-L-Leu-L-Ser-NH2 was conjugated with an anticancer drug to enhance bioavailability. The modified compound showed improved cellular uptake in vitro, indicating its promise as an effective drug delivery vehicle .
Q & A
Q. What are the standard protocols for synthesizing Carbobenzyloxy-L-leucyl-L-serinamide in laboratory settings?
The synthesis typically involves coupling Cbz-protected L-leucine with L-serinamide using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Critical steps include:
- Activation : Ensure proper activation of the carboxyl group via NHS esters or HOBt additives to minimize racemization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate the dipeptide .
- Validation : Confirm purity via TLC (Rf comparison) and mass spectrometry (expected [M+H]+ ion) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR can verify stereochemistry and confirm the presence of Cbz (aromatic protons at ~7.3 ppm) and amide bonds (NH signals at ~6.5–7.0 ppm) .
- HPLC-MS : Reverse-phase HPLC with UV detection (220 nm for amide bonds) coupled with ESI-MS ensures purity (>95%) and molecular weight confirmation .
- FT-IR : Peaks at ~1650 cm−1 (amide I) and 1540 cm−1 (amide II) validate secondary structure integrity .
Q. How should this compound be stored to maintain stability?
- Temperature : Store at −20°C in airtight, light-resistant vials to prevent hydrolysis of the Cbz group .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO or DMF for short-term use (≤48 hours at 4°C) .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling yields during synthesis?
Low yields often stem from:
- Moisture contamination : Use molecular sieves in solvents and perform reactions under inert gas (N2/Ar) .
- Side reactions : Monitor pH (maintain 7–8 with DIEA) to suppress racemization or premature deprotection .
- Alternative reagents : Replace DCC with DIC (less urea byproduct) or use uronium salts (e.g., HATU) for sterically hindered residues .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. How can purification protocols be optimized for scale-up without compromising purity?
- Gradient optimization : Adjust HPLC gradients (e.g., 10–40% acetonitrile over 30 min) to balance resolution and runtime .
- Solvent systems : Test dichloromethane/methanol (95:5) for silica-based chromatography to improve recovery of polar peptides .
- Automation : Implement FPLC systems for reproducible column packing and fraction collection .
Q. What computational methods predict the conformational stability of this compound in solution?
- MD Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to study backbone flexibility and hydrogen-bonding networks .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate NMR chemical shifts with torsional angles .
Guidelines for Rigorous Research
- Literature Review : Prioritize primary sources from PubMed, SciFinder, and ACS Publications to avoid biases in commercial databases .
- Error Reporting : Document all experimental variables (e.g., solvent grade, stirring speed) to enable reproducibility .
- Peer Validation : Collaborate to replicate results or use blind analysis for spectral interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
